molecular formula C23H19N3O4 B14942003 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B14942003
M. Wt: 401.4 g/mol
InChI Key: OGIFWKMHCSQLGM-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. The reaction conditions often require the use of a palladium catalyst and a base such as cesium carbonate .

Industrial Production Methods

the principles of green chemistry, such as using ionic liquids as solvents and optimizing reaction conditions to minimize waste, can be applied to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the aromatic rings .

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (referred to as Compound A ) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₆H₁₄N₂O₃
Molecular Weight: 294.30 g/mol
Structure: The compound features a pyrazoloquinoline core with a benzodioxole moiety which is crucial for its biological activity.

Biological Activity Overview

Compound A has been investigated for various biological activities including:

  • Anticancer Activity
    • Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazoloquinolines have shown promising results against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A specific study highlighted a related compound's ability to inhibit the growth of HeLa cells with an IC50 value of approximately 0.33 μM .
  • Anti-inflammatory Effects
    • The compound's structural analogs have demonstrated anti-inflammatory properties in vitro. In cellular models, these compounds reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
    • In vivo studies have shown that similar compounds can decrease microglial activation and astrocyte proliferation in models of neuroinflammation .
  • Antioxidant Activity
    • The presence of the benzodioxole group is associated with enhanced antioxidant activity. Compounds derived from this framework have been shown to scavenge free radicals effectively .

Case Studies and Experimental Data

StudyCompoundBiological ActivityIC50 Value
Analog AAnticancer (HeLa)0.33 μM
Analog BAnti-inflammatoryN/A
Analog CAntioxidantN/A
  • Apoptosis Induction
    • Compounds similar to Compound A have been found to induce apoptosis through the activation of caspase pathways. Specifically, they promote the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Enzyme Inhibition
    • Some derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation (e.g., ROCK inhibitors), showcasing their potential as therapeutic agents in oncology and inflammatory diseases .
  • Cell Cycle Arrest
    • Research indicates that these compounds can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C23H19N3O4/c27-16-8-4-7-15-20(16)19(13-9-10-17-18(11-13)30-12-29-17)21-22(24-15)25-26(23(21)28)14-5-2-1-3-6-14/h1-3,5-6,9-11,19,24-25H,4,7-8,12H2

InChI Key

OGIFWKMHCSQLGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1

Origin of Product

United States

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